2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
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Overview
Description
2-hydroxy-4-[[4-[5-(2-methyl-3-phenylprop-2-enylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]benzoic acid is an amidobenzoic acid.
Scientific Research Applications
Antibacterial and Antifungal Activity
Research conducted by Patel and Patel (2010) synthesized various derivatives of 2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid and evaluated them for antibacterial and antifungal activities. These synthesized compounds displayed significant potential in combating bacterial and fungal infections (Patel & Patel, 2010).
GPR35 Agonist with Therapeutic Potential
Neetoo-Isseljee et al. (2013) identified 2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid as a high potency full agonist of human GPR35. This discovery holds significant implications for potential therapeutic applications in diseases like inflammation, metabolic disorders, nociception, and cardiovascular disease (Neetoo-Isseljee et al., 2013).
Antitumor Activity
Horishny and Matiychuk (2020) demonstrated that certain derivatives of 2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid exhibit moderate antitumor activity against various malignant tumor cells, particularly the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).
properties
Product Name |
2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
---|---|
Molecular Formula |
C24H22N2O5S2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12-,20-13- |
InChI Key |
COFMYJWNXSFLKQ-AZDFLESRSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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